![molecular formula C14H21NO B1394714 3-{[4-(Tert-butyl)benzyl]oxy}azetidine CAS No. 1121625-13-5](/img/structure/B1394714.png)

3-{[4-(Tert-butyl)benzyl]oxy}azetidine

Vue d'ensemble

Description

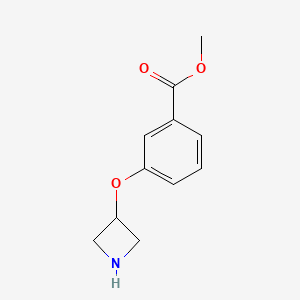

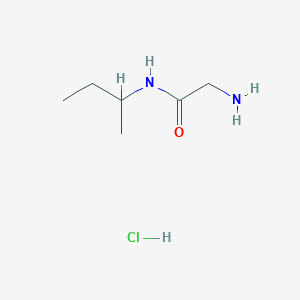

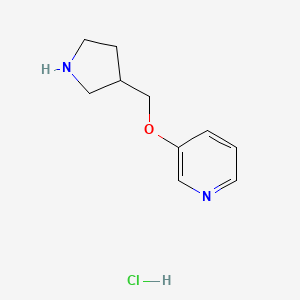

“3-{[4-(Tert-butyl)benzyl]oxy}azetidine” is a chemical compound with the molecular formula C14H21NO . It contains a total of 38 bonds, including 17 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Azetidine .

Molecular Structure Analysis

The molecular structure of “3-{[4-(Tert-butyl)benzyl]oxy}azetidine” includes a four-membered azetidine ring and a six-membered aromatic ring . It also contains an ether and a secondary amine . The molecule has a total of 38 bonds, including 6 multiple bonds and 4 rotatable bonds .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Azetidines, including derivatives like "3-{[4-(Tert-butyl)benzyl]oxy}azetidine", are integral in synthesizing various heterocyclic compounds due to their strained four-membered ring structure. For instance, silylmethyl-substituted aziridines and azetidines have been utilized in formal [3 + 2] and [4 + 2] cycloaddition reactions to generate products like imidazoline, oxazolidine, and tetrahydropyrimidine. These reactions are facilitated by the efficient rearrangement of azetidine to the pyrrolidine skeleton, highlighting the versatility of azetidine derivatives in organic synthesis (Yadav & Sriramurthy, 2005).

Modular Synthesis

Azetidine derivatives serve as building blocks in the modular synthesis of complex molecules. A novel method exploiting the high ring strain associated with azabicyclo[1.1.0]butane has been presented for the modular construction of azetidines. This approach leverages the generation of azabicyclo[1.1.0]butyl lithium, trapped with a boronic ester, to produce intermediate boronate complexes. These complexes undergo 1,2-migration with the cleavage of the central C-N bond to relieve ring strain, showcasing the strategic use of azetidine derivatives in constructing medicinally relevant motifs (Fawcett, Murtaza, Gregson, & Aggarwal, 2019).

Medicinal Chemistry Applications

While direct applications of "3-{[4-(Tert-butyl)benzyl]oxy}azetidine" in medicinal chemistry were not highlighted, azetidine derivatives are pivotal in drug discovery and development. For instance, the synthesis of new quinolone antibiotics has utilized azetidine derivatives obtained from 1-azabicyclo[1.1.0]butane, demonstrating the role of azetidine scaffolds in antibiotic development. Some synthesized compounds showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), underscoring the potential of azetidine derivatives in addressing antibiotic resistance (Ikee et al., 2008).

Propriétés

IUPAC Name |

3-[(4-tert-butylphenyl)methoxy]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,3)12-6-4-11(5-7-12)10-16-13-8-15-9-13/h4-7,13,15H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSBOOPOQUVWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(Tert-butyl)benzyl]oxy}azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

![2-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394637.png)

![3-[(4-Iodobenzyl)oxy]piperidine hydrochloride](/img/structure/B1394653.png)